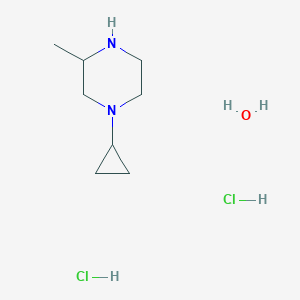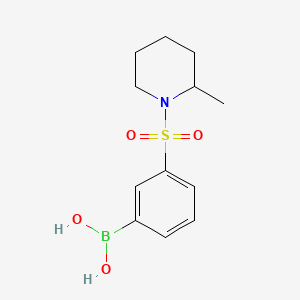![molecular formula C10H17Cl2N3O B8086589 [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate](/img/structure/B8086589.png)
[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is a chemical compound with the molecular formula C10H13N3·2HCl·H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide, such as 2-chloroethylamine, under basic conditions to introduce the ethylamine side chain.
Methylation: The resulting compound is further methylated using methyl iodide or a similar methylating agent.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamine side chain can be modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides, amines; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with modified side chains.
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair.
Medicine
Medically, benzimidazole derivatives have been explored for their antiparasitic, antifungal, and anticancer properties. This compound, in particular, is investigated for its potential therapeutic applications in treating parasitic infections and certain types of cancer.
Industry
Industrially, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(1H-Benzimidazol-2-yl)ethylamine: A similar compound with a different substitution pattern on the benzimidazole ring.
Methylbenzimidazole: Another derivative with a methyl group attached to the benzimidazole ring.
Uniqueness
[2-(1H-Benzimidazol-1-yl)ethyl]methylamine dihydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts and hydrates enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH.H2O/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;;;/h2-5,8,11H,6-7H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWRUTSEBLRDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
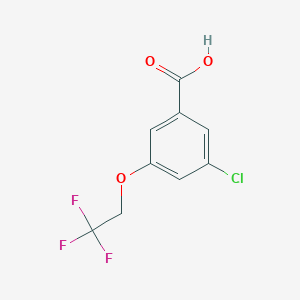
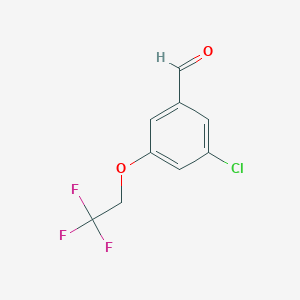
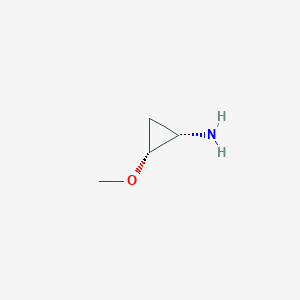
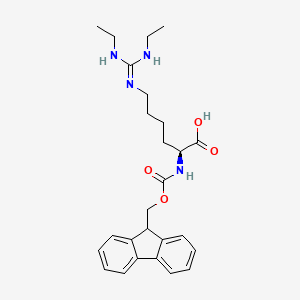
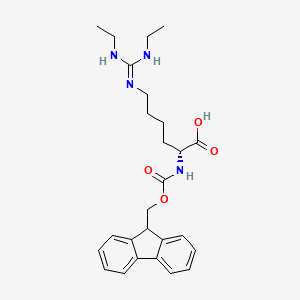
![4-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]butanoic acid](/img/structure/B8086563.png)
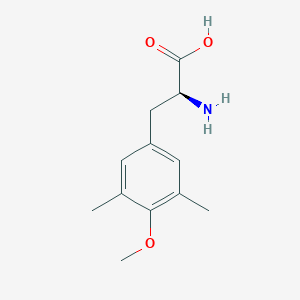
![(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8086568.png)
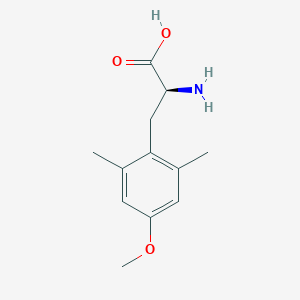
![(2R)-2-azaniumyl-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B8086581.png)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B8086597.png)
![(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B8086604.png)
